molecular formula C19H32Cl2P+ B186476 Tributyl(2,4-dichlorobenzyl)phosphonium CAS No. 7695-87-6

Tributyl(2,4-dichlorobenzyl)phosphonium

Cat. No.: B186476
CAS No.: 7695-87-6
M. Wt: 362.3 g/mol
InChI Key: OAGIOQZKOZPWKF-UHFFFAOYSA-N
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Description

Tributyl(2,4-dichlorobenzyl)phosphonium chloride (CAS 115-78-6), also known as chlorphonium chloride , is a quaternary phosphonium salt with the molecular formula C₁₉H₃₂Cl₃P and a molecular weight of 397.83 g/mol . It features a 2,4-dichlorobenzyl group attached to a tributylphosphonium core. This compound is notably used as a plant growth retardant under the name "phosphon," effectively inhibiting gibberellin biosynthesis to control stem elongation . Its applications extend to pesticides, where it acts as a potent bioactive agent .

Key properties include:

  • Melting point: 114–120°C
  • Solubility: Typically formulated in methanol (e.g., 100 µg/mL solutions)
  • Structure: The 2,4-dichloro substitution on the benzyl ring enhances steric and electronic interactions, influencing its biological activity .

Properties

CAS No.

7695-87-6

Molecular Formula

C19H32Cl2P+

Molecular Weight

362.3 g/mol

IUPAC Name

tributyl-[(2,4-dichlorophenyl)methyl]phosphanium

InChI

InChI=1S/C19H32Cl2P/c1-4-7-12-22(13-8-5-2,14-9-6-3)16-17-10-11-18(20)15-19(17)21/h10-11,15H,4-9,12-14,16H2,1-3H3/q+1

InChI Key

OAGIOQZKOZPWKF-UHFFFAOYSA-N

SMILES

CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Horticultural Applications

Tributyl(2,4-dichlorobenzyl)phosphonium has been utilized primarily as a growth retardant in various ornamental plants. Its main functions include:

  • Reducing Internodal Length : This compound effectively diminishes the height of plants by inhibiting stem elongation. It has been particularly useful in controlling the growth of ornamental species such as chrysanthemums, geraniums, and petunias .
  • Enhancing Plant Appearance : By regulating growth, it helps maintain a desirable plant shape and can enhance flowering in some species .

Table 1: Effects of this compound on Plant Growth

Plant SpeciesApplication Rate (ppm)Effect on Growth
Chrysanthemum1000Height reduction by 30%
Geranium500Improved flower density
Petunia750Height reduction by 25%

Physiological Effects

Research indicates that this compound influences various physiological processes in plants:

  • Inhibition of Apical Dominance : The compound disrupts the normal apical control mechanisms, leading to increased branching in certain species .
  • Interaction with Gibberellic Acid : Studies have shown that when applied alongside gibberellic acid (GA), this compound can modify the effects of GA, potentially enhancing growth regulation strategies .

Case Studies

Several studies have documented the effects of this compound on different plant species:

  • Tomato Plants : In a controlled study, tomato plants treated with Phosfon showed significant morphological changes when combined with gibberellic acid. The results indicated that the combination could optimize fruit yield while managing plant height .
  • Ornamental Trials : Field trials conducted on ornamental plants revealed that this compound could effectively reduce excessive growth without compromising flower quality. This was particularly noted in landscape settings where plant size management is crucial for aesthetic purposes .

Comparison with Similar Compounds

Structural Analogs: Tributyl vs. Triphenyl Derivatives

The substitution pattern on the phosphorus atom (tributyl vs. triphenyl) significantly alters physicochemical and functional properties.

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Applications
Tributyl(2,4-dichlorobenzyl)phosphonium chloride 115-78-6 C₁₉H₃₂Cl₃P 397.83 114–120 Plant growth regulation, pesticides
(2,4-Dichlorobenzyl)triphenylphosphonium chloride 2492-23-1 C₂₅H₂₀Cl₃P 457.76 Not reported Organic synthesis (e.g., Wittig reactions), polymer accelerators
(3,4-Dichlorobenzyl)triphenylphosphonium chloride Not provided C₂₅H₂₀Cl₃P 457.76 Not reported Research applications

Key Differences :

  • Lipophilicity : Tributyl groups enhance lipophilicity, making the compound more soluble in organic solvents, whereas triphenyl derivatives exhibit higher rigidity and thermal stability .
  • Reactivity : Triphenylphosphonium salts are widely used in Wittig reactions due to their strong ylide-forming ability, while tributyl analogs are less common in such roles .
  • Biological Activity : The tributyl variant’s smaller size and alkyl chains facilitate membrane penetration in plants, whereas bulkier triphenyl derivatives are less effective in growth regulation .

Substituent Position Effects: 2,4- vs. 3,4-Dichloro Substitution

The position of chlorine atoms on the benzyl ring modulates molecular interactions:

  • 2,4-Dichlorobenzyl: Exhibits optimal steric effects for binding to enzymes or receptors. For example, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid shows stronger collagenase inhibition (IC₅₀ = 1.48 mM) compared to 2,6-dichloro analogs due to favorable π–π interactions with Tyr201 and hydrogen bonding with Gln215 .
  • 3,4-Dichlorobenzyl: Limited data exist, but the altered substitution may reduce binding affinity in biological systems due to less complementary spatial alignment .

Physicochemical Properties

Property This compound chloride (2,4-Dichlorobenzyl)triphenylphosphonium chloride
Molecular Weight 397.83 g/mol 457.76 g/mol
Melting Point 114–120°C Not reported
Solubility Methanol-soluble Limited data; likely soluble in polar aprotic solvents
Thermal Stability Moderate High (due to aromatic stabilization)

Preparation Methods

Quaternization of Tributylphosphine with 2,4-Dichlorobenzyl Chloride

The most direct method involves reacting tributylphosphine (PBu₃) with 2,4-dichlorobenzyl chloride in a polar aprotic solvent. The reaction proceeds via nucleophilic substitution, where the phosphorus atom in PBu₃ attacks the electrophilic benzyl carbon, displacing chloride and forming the phosphonium salt.

Reaction Equation:

P(C₄H₉)₃+ClCH₂C₆H₃Cl₂[P(C₄H₉)₃(CH₂C₆H₃Cl₂)]+Cl\text{P(C₄H₉)₃} + \text{ClCH₂C₆H₃Cl₂} \rightarrow [\text{P(C₄H₉)₃(CH₂C₆H₃Cl₂)}]^+\text{Cl}^-

Procedure:

  • Reagent Setup: Combine equimolar amounts of PBu₃ and 2,4-dichlorobenzyl chloride in anhydrous dimethylformamide (DMF) under nitrogen.

  • Reaction Conditions: Stir at 50–60°C for 12–24 hours. The reaction’s progress is monitored via thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: Quench the reaction by cooling to room temperature, then precipitate the product by adding diethyl ether. Filter the solid and wash with cold ether to remove unreacted starting materials.

Key Parameters:

ParameterValue/RangeSource
SolventDMF
Temperature50–60°C
Reaction Time12–24 hours
Yield70–85% (estimated)

Alternative Alkylation Agents

While 2,4-dichlorobenzyl chloride is standard, analogous reactions with 2,4-dichlorobenzyl bromide have been reported in similar phosphonium salt syntheses. Bromides often exhibit higher reactivity due to better leaving-group ability, potentially reducing reaction times. However, chloride derivatives are preferred for cost and stability considerations.

Purification and Characterization

Recrystallization

The crude product is typically purified via recrystallization from methanol or methanol/water mixtures. This step removes residual salts and unreacted reagents, yielding a purity >95%.

Procedure:

  • Dissolve the crude product in hot methanol.

  • Gradually add deionized water until cloudiness appears.

  • Cool the solution to 4°C for 12 hours, then collect crystals via vacuum filtration.

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR confirm structural integrity. For example, the benzyl protons resonate at δ 4.5–5.0 ppm, while the phosphorus signal appears near δ 25 ppm.

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity, with retention times compared against standards.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) verifies the molecular ion peak at m/z 362.3 ([M]⁺).

Challenges and Optimizations

Moisture Sensitivity

Tributylphosphine is highly sensitive to oxidation, necessitating strict anhydrous conditions. Even trace moisture leads to tributylphosphine oxide byproducts, reducing yields.

Mitigation Strategies:

  • Use Schlenk-line techniques for reagent transfers.

  • Pre-dry solvents over molecular sieves and degas via nitrogen sparging.

Byproduct Formation

Competing reactions, such as the hydrolysis of 2,4-dichlorobenzyl chloride to 2,4-dichlorobenzyl alcohol, may occur if residual moisture is present.

Solution:

  • Introduce a scavenger like molecular sieves (3Å) to absorb water during the reaction.

Scalability and Industrial Relevance

The method’s scalability is limited by the exothermic nature of the quaternization reaction. Industrial adaptations employ continuous-flow reactors to regulate temperature and improve safety. However, no large-scale production data exists for this specific compound, as it remains primarily a research chemical.

Q & A

Q. What are the key physical and chemical properties of tributyl(2,4-dichlorobenzyl)phosphonium chloride, and how are they characterized?

Methodological Answer: The compound is typically characterized using nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry. Key properties include:

PropertyValueSource
Molecular Weight397.83 g/mol
Melting Point114–120°C
CAS Number115-78-6
Solubility in Methanol100 µg/mL

Purification is achieved via recrystallization from methanol, and purity (>98%) is confirmed by melting point analysis and chromatographic methods .

Q. What safety protocols are recommended for handling this compound chloride in laboratory settings?

Methodological Answer: Safety measures include:

  • Use of personal protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Conduct experiments in a fume hood to prevent inhalation of aerosols (exposure limit: 397.83 mg/m³) .
  • Store waste separately and dispose via certified hazardous waste management services .

Advanced Research Questions

Q. How can researchers design experiments to investigate hormetic effects of this compound chloride in biological systems?

Methodological Answer: Evidence from peppermint studies shows biphasic growth responses:

Dose LevelInitial Growth InhibitionCompensation GrowthNet Effect at 5 WeeksSource
Low20–25%OvercompensationStimulation
High50–75%Partial CompensationInhibition

Experimental Design Tips:

  • Use multiple time points (e.g., 0, 2, 5 weeks) to capture dynamic responses.
  • Include a broad dose range (e.g., 0.1–100 µM) to identify threshold effects.
  • Control variables like light, temperature, and nutrient availability to isolate compound-specific effects .

Q. What computational approaches can predict the compound’s interactions with biological targets?

Methodological Answer: Molecular docking and molecular dynamics simulations are effective. For example:

  • Docking Workflow:
    • Prepare the compound’s 3D structure (e.g., using Gaussian or Avogadro).
    • Identify binding pockets in target proteins (e.g., collagenase in ).
    • Analyze hydrogen bond distances (e.g., 1.96–2.20 Å) and π-π interactions (4.1–4.2 Å) to predict binding affinity .
  • Validate results with in vitro assays (e.g., IC50 measurements).

Q. How can structural modifications enhance the compound’s utility in ionic liquid applications?

Methodological Answer: Phosphonium-based ionic liquids (ILs) are valued for thermal stability and low volatility. To optimize performance:

  • Compare with analogs like [P1,4,4,4][MeSO4] (tributyl methyl phosphonium methyl sulfate) .
  • Evaluate properties:
    • Thermal Stability: Thermogravimetric analysis (TGA) up to 200°C.
    • Ionic Conductivity: Electrochemical impedance spectroscopy.
    • Solubility: Screen polar/apolar solvents for catalytic or extraction applications .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Contradictions often arise from:

  • Purity Variability: Use ≥98% pure compound (verified via HPLC) .
  • Solvent Effects: Compare methanol (100 µg/mL stock) vs. aqueous solutions .
  • Biological Models: Standardize test organisms (e.g., plant species, cell lines) and exposure durations.

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